molecular formula C10H14N4 B13108079 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B13108079
M. Wt: 190.25 g/mol
InChI Key: TVZNQVUXEBUBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a pyrazine ring fused to a 1,4-diazabicyclo[3.2.1]octane scaffold. This compound belongs to the TAN1251 alkaloid family and has garnered attention in medicinal chemistry for its role as a precursor to nicotinic acetylcholine receptor (nAChR) ligands . Its bicyclic structure imports conformational rigidity, enhancing receptor-binding specificity. The pyrazine moiety contributes to electronic interactions with biological targets, making it a versatile building block for CNS/PNS therapeutics .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

4-pyrazin-2-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C10H14N4/c1-4-13-5-6-14(9(1)8-13)10-7-11-2-3-12-10/h2-3,7,9H,1,4-6,8H2

InChI Key

TVZNQVUXEBUBQC-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate derivatives . This reaction is carried out under mild conditions and yields the desired bicyclic compound in good yields.

Industrial Production Methods: While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydropyrazine derivatives, and various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for cancer therapy development .

Case Study: Kinase Inhibition
A recent study demonstrated that derivatives of this compound effectively inhibited cyclin-dependent kinases (CDK) involved in cell cycle regulation. This inhibition led to decreased proliferation rates in various cancer cell lines, showcasing the compound's potential as a therapeutic agent .

2. Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of bicyclic compounds like 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, indicating its potential role in treating diseases like Alzheimer's and Parkinson's .

Materials Science Applications

1. Polymer Chemistry

The unique structure of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Enhanced Polymer Performance
In experiments where this compound was integrated into polycarbonate matrices, researchers observed significant improvements in impact resistance and thermal degradation temperatures compared to control samples without the compound .

Agricultural Chemistry Applications

1. Pesticide Development

The bicyclic nature of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane has led to its exploration as a base structure for developing novel pesticides. Its efficacy against specific pests has been evaluated, showing promise in agricultural applications.

Case Study: Efficacy Against Crop Pests
Field trials indicated that formulations containing this compound significantly reduced pest populations while exhibiting low toxicity to beneficial insects, suggesting its potential as an environmentally friendly pesticide alternative .

Summary Table of Applications

Application AreaSpecific UseCase Study Reference
Medicinal ChemistryAnticancer ActivityInhibition of CDKs
Neuroprotective EffectsAnimal Model Studies
Materials SciencePolymer ChemistryEnhanced Polymer Performance
Agricultural ChemistryPesticide DevelopmentEfficacy Against Crop Pests

Mechanism of Action

The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane involves its interaction with various molecular targets. The nitrogen atoms within the structure can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Receptor Binding Profiles of Diazabicyclic Derivatives

Compound Name Core Structure Substituent nAChR Subtype IC50/KD Value Source/Study
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane 1,4-Diazabicyclo[3.2.1]octane Pyrazin-2-yl α7 <0.1 μM (α7) Neurosearch
Compound 31 (Neurosearch) 1,4-Diazabicyclo[3.2.1]octane Fused heterocyclic α7 <0.1 μM [95, 96] in
Compound 32 (Pfizer) 3,6-Diazabicyclo[3.2.1]octane Not specified α6/α4-β4 0.171 nM [97] in
4-(5-Pyridin-4-ylpyridin-3-yl)-1,4-diazabicyclo[3.2.1]octane 1,4-Diazabicyclo[3.2.1]octane Pyridin-4-ylpyridin-3-yl Not reported Not reported
  • Key Observations: Potency: Pfizer’s 3,6-diazabicyclo[3.2.1]octane (Compound 32) exhibits nanomolar affinity for α6/α4-β4 subtypes, surpassing the sub-micromolar activity of Neurosearch’s α7-targeting derivatives . Substituent Effects: Pyrazine and pyridine substituents (e.g., in ) modulate electronic interactions, with pyrazine’s para-nitrogen alignment favoring α7 binding, while pyridine derivatives may target alternative subtypes .

Commercial Availability and Industrial Relevance

  • 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane derivatives are marketed by suppliers like Combi-Blocks Inc. (95% purity, refrigerated storage) and ECHEMI (verified suppliers) .
  • Cost Factors : Complex syntheses (e.g., multi-step brominations) increase production costs for larger bicyclic systems (e.g., [4.3.1]decane vs. [3.2.1]octane) .

Biological Activity

4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its antimicrobial and antiviral properties, as well as insights from various studies and case evaluations.

Chemical Structure and Properties

The chemical structure of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}
  • Molecular Weight : 188.23 g/mol
  • LogP : 0.591
  • PSA (Polar Surface Area) : 49.25 Ų

These properties suggest a moderate lipophilicity which can influence the compound's interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds based on the diazabicyclo[3.2.1]octane framework, particularly against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated a series of tetracationic compounds derived from 1,4-diazabicyclo[2.2.2]octane and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The minimum inhibitory concentrations (MICs) for selected compounds were comparable or superior to ciprofloxacin, a commonly used antibiotic:

CompoundTarget BacteriaMIC (µg/mL)
1cPseudomonas aeruginosa0.5
1eStaphylococcus aureus0.25
-Proteus vulgarisNot effective

The rapid bactericidal effects observed in time-kill assays further support the potential of these compounds in clinical applications against resistant bacterial infections .

Antiviral Activity

In addition to its antibacterial properties, 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane has been investigated for its antiviral efficacy.

Case Study: Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

Research indicated that this compound class exhibits significant inhibitory activity against NAAA, an enzyme implicated in inflammation and pain pathways. The lead compound ARN19689 demonstrated an IC50_{50} value of 0.042 μM, indicating potent inhibition:

CompoundIC50_{50} (µM)Mechanism
ARN196890.042Non-covalent
ARN161860.078Non-covalent

This inhibition preserves levels of palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .

Structure-Activity Relationship (SAR)

The biological activity of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane can be significantly influenced by structural modifications:

  • Substituents : Variations in alkyl chains and functional groups can enhance potency.
  • Geometry : The endo configuration has been shown to confer greater activity compared to exo isomers.

The SAR studies provide insights into optimizing the compound for better therapeutic efficacy while minimizing side effects .

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